molecular formula C14H15NO6S B2376395 4-Benzenesulfonyl-4-cyano-heptanedioic acid CAS No. 34133-35-2

4-Benzenesulfonyl-4-cyano-heptanedioic acid

Cat. No.: B2376395
CAS No.: 34133-35-2
M. Wt: 325.34
InChI Key: WFGSBNCFCXTORW-UHFFFAOYSA-N
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Description

4-Benzenesulfonyl-4-cyano-heptanedioic acid is an organic compound with the molecular formula C14H15NO6S. It is characterized by the presence of a benzenesulfonyl group, a cyano group, and a heptanedioic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 4-Benzenesulfonyl-4-cyano-heptanedioic acid typically involves multi-step organic reactionsThe final step involves the formation of the heptanedioic acid backbone through a series of oxidation and hydrolysis reactions .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

4-Benzenesulfonyl-4-cyano-heptanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Benzenesulfonyl-4-cyano-heptanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzenesulfonyl-4-cyano-heptanedioic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in binding interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Benzenesulfonyl-4-cyano-heptanedioic acid can be compared with other similar compounds, such as:

    4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid: This compound has a chloro substituent on the benzene ring, which can alter its reactivity and biological activity.

    4-(Hexadecylthio)benzenesulfonic acid: The presence of a long alkyl chain can significantly change the compound’s solubility and interaction with biological membranes.

    4-(4-Hydroxy-phenylazo)-benzenesulfonic acid:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of sulfonyl and cyano functional groups in organic chemistry.

Properties

IUPAC Name

4-(benzenesulfonyl)-4-cyanoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c15-10-14(8-6-12(16)17,9-7-13(18)19)22(20,21)11-4-2-1-3-5-11/h1-5H,6-9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSBNCFCXTORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)O)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34133-35-2
Record name 4-BENZENESULFONYL-4-CYANO-HEPTANEDIOIC ACID
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